Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate
Description
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate (CAS: 2181829-39-8) is a benzoate derivative featuring a methoxy group at position 5, a 4-methylphenylsulfonamido moiety at position 2, and a methyl ester at position 1. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by its preparation in 83% yield as a yellow oil through propargylation and subsequent characterization by $^1$H NMR and $^{13}$C NMR . Its structural complexity and functional groups make it a candidate for pharmaceutical and materials science applications, though specific bioactivity data remain unexplored in the provided literature.
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 5-methoxy-2-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-7-13(8-5-11)23(19,20)17-15-9-6-12(21-2)10-14(15)16(18)22-3/h4-10,17H,1-3H3 |
InChI Key |
XUYYQEONOHIXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material and Key Reagents
The synthesis typically begins with 2-methoxy-5-chlorobenzoic acid methyl ester as the core substrate, which undergoes nucleophilic substitution or sulfonation to introduce the sulfonamido group. The primary reagents involved include:
- 2-methoxy-5-chlorobenzoic acid methyl ester
- Amino-sulfinic acid sodium (as the sulfonamide source)
- Copper(I) bromide (catalyst)
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base : K2CO3 or sodium hydroxide during subsequent steps
Synthetic Route and Conditions
Based on patent literature and experimental reports:
- Reaction Setup : The process employs reflux conditions in a solvent like THF or DMF, with the molar ratio of 2-methoxy-5-chlorobenzoic acid methyl ester to amino-sulfinic acid sodium typically between 1:1.05 and 1:1.2.
- Reaction Parameters : Temperature maintained at 45–60°C for 10–14 hours to ensure complete conversion.
- Mechanism : Nucleophilic substitution of the chlorine atom by the sulfonamide precursor, facilitated by copper catalysis, results in the formation of the sulfonamido group attached to the aromatic ring.
Post-Reaction Processing
- Decolorization : Addition of activated carbon (GAC) to remove impurities.
- Filtration : Removal of GAC, catalyst, and by-products such as sodium chloride.
- Concentration : Reduced-pressure evaporation at approximately 60°C yields the crude product.
- Purification : Recrystallization or chromatography yields high-purity methyl 5-methoxy-2-(4-methylphenylsulfonamido)benzoate.
Representative Data (from patent CN105439915A)
| Step | Reagents & Conditions | Yield | Purity (HPLC) | Remarks |
|---|---|---|---|---|
| Sulfonamide formation | 2-methoxy-5-chlorobenzoic acid methyl ester + amino-sulfinic acid sodium; reflux 45–60°C for 10–14h | ~94-96% | >99% | Short route, environmentally friendly |
Alternative Synthesis via Aromatic Nucleophilic Substitution
Direct Nucleophilic Substitution
- Procedure : Reacting methyl 2-methoxy-5-chlorobenzoate with sodium sulfonamide derivatives in polar aprotic solvents like DMF.
- Conditions : Elevated temperatures (~80°C) with potassium carbonate or similar bases.
- Outcome : Formation of the sulfonamido derivative with yields typically exceeding 90%.
Example from Supporting Information (from RSC)
- Reactants : Methyl 2-methoxy-5-chlorobenzoate, sodium sulfonamide.
- Reaction : Stirred at 80°C for several hours, then quenched and purified via chromatography.
- Yield : Ranged from 92% to 95%.
Preparation via Multi-step Synthesis Involving Functional Group Transformations
Stepwise Approach
Conditions & Yields
- Reaction temperatures : 0–25°C for nitration; 50–70°C for sulfonylation.
- Yields : Variable but generally high (>85%) when optimized.
Environmental and Industrial Considerations
- Green Chemistry : Recent methods emphasize minimizing waste, avoiding chlorinated solvents, and employing catalytic processes.
- Scale-up : The patent CN105439915A demonstrates the feasibility of large-scale synthesis with high yields and minimal environmental impact by utilizing short routes and recyclable catalysts.
Summary of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various pharmaceutical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as an intermediate in the development of drugs for treating psychiatric disorders and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity
Biological Activity
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores the biological activity of this compound through various studies, highlighting its effects on cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be categorized as a sulfonamide derivative. The presence of the methoxy group and the sulfonamide moiety contributes to its biological activity. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anticancer activities.
Anticancer Potential
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), which is overexpressed in solid tumors. This overexpression leads to an acidic tumor microenvironment that facilitates invasion and metastasis. Compounds targeting CAIX are being investigated for their potential in cancer therapy .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Inhibition of CAIX |
| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | Various solid tumors | TBD | Targeting CAIX |
| Benzamide derivatives | A549 (lung cancer) | 3.0 - 10.0 | Antiproliferative effects |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Carbonic Anhydrase : As mentioned, the compound may inhibit CAIX, leading to reduced tumor growth and metastasis.
- Cell Cycle Arrest : Some sulfonamide derivatives have been shown to induce cell cycle arrest in cancer cells, thereby preventing proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can promote apoptosis in malignant cells, enhancing their anticancer efficacy.
Study on MCF-7 Cell Line
A study evaluating the effects of this compound on the MCF-7 breast cancer cell line demonstrated significant cytotoxicity. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent.
Comparative Analysis with Other Compounds
In a comparative study involving various sulfonamide derivatives, this compound showed promising results against multiple cancer cell lines, including K562 (leukemia) and N87 (stomach cancer). The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide group significantly influenced the anticancer activity .
Comparison with Similar Compounds
Key Observations :
- The methoxy-substituted target compound (S10i) exhibits a higher yield (83%) compared to its brominated analogue (70%), likely due to the steric and electronic effects of bromine hindering reaction efficiency .
- The benzoyloxy derivative () shows significantly lower yield (33.65%), attributed to challenges in acylation vs. sulfonamido formation .
Structural and Physicochemical Properties
- Crystallinity : The brominated analogue (S10j) and chlorinated derivative () form solids, while the target compound (S10i) is an oil. Halogen atoms (Br, Cl) enhance intermolecular interactions (e.g., halogen bonding), promoting crystallinity .
- Hydrogen Bonding : The chlorinated compound in exhibits weak C–H⋯O interactions in its crystal structure, a feature likely shared by sulfonamido-containing analogues, influencing solubility and melting points .
Q & A
Q. What are the recommended synthetic routes and purification methods for Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate?
The synthesis typically involves multi-step reactions, such as:
- Sulfonamide formation : Reacting 5-methoxy-2-aminobenzoate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature .
- Esterification : Methylation of the carboxylic acid intermediate using methyl chloroformate or diazomethane.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization via -NMR, -NMR, and HPLC (>95% purity) is critical .
Q. How can the crystal structure and electronic properties of this compound be determined experimentally?
- X-ray crystallography : Use single-crystal diffraction (e.g., SHELX software for structure refinement) to resolve bond lengths, angles, and supramolecular interactions .
- Spectroscopy : FT-IR for functional group validation (e.g., sulfonamide N–H stretch at ~3300 cm), UV-Vis for electronic transitions.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .
Q. What safety protocols are essential when handling this compound?
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact .
- Emergency response : Immediate decontamination with water for skin exposure; administer activated charcoal for ingestion .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonamide formation be validated experimentally?
- Kinetic studies : Monitor reaction progress via -NMR or HPLC to identify intermediates.
- Isotopic labeling : Use -labeled amines to track nucleophilic substitution pathways.
- DFT calculations : Compare theoretical activation energies (e.g., B3LYP/6-31G* level) with experimental data to confirm mechanistic steps .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., carbonic anhydrase).
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with inhibitory activity using Hammett constants .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments over 100-ns trajectories .
Q. How can contradictory data in biological activity assays be resolved?
- Dose-response validation : Repeat assays with varying concentrations (e.g., 1–100 µM) to confirm IC values.
- Off-target screening : Use kinase profiling panels to rule out non-specific interactions .
- Metabolic stability tests : Evaluate liver microsome degradation to ensure observed activity is not artifact-driven .
Q. What strategies optimize multi-step synthesis yields?
- Solvent selection : Replace DCM with THF for better solubility of intermediates.
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Process intensification : Use flow chemistry for exothermic reactions (e.g., sulfonylation) to improve scalability .
Q. How does the sulfonamide group influence the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
